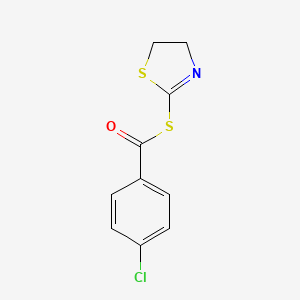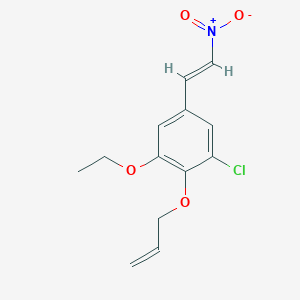
S-(4,5-dihydro-1,3-thiazol-2-yl) 4-chlorobenzenecarbothioate
Overview
Description
S-(4,5-dihydro-1,3-thiazol-2-yl) 4-chlorobenzenecarbothioate, commonly known as DTTC, is a chemical compound that has gained significant attention in scientific research in recent years. DTTC belongs to the family of thiazole compounds and has been found to have various applications in the field of medicinal chemistry, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of DTTC is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. DTTC has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. DTTC has also been found to inhibit the activity of tubulin, a protein that is essential for cell division.
Biochemical and Physiological Effects:
DTTC has been found to have various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and neuroprotective activity. DTTC has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the activity of anti-apoptotic proteins. DTTC has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. DTTC has been found to have neuroprotective activity by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Advantages and Limitations for Lab Experiments
DTTC has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. DTTC has been found to be effective at low concentrations, which reduces the cost of experiments and minimizes the risk of toxicity. However, DTTC also has several limitations for lab experiments, including its low solubility in aqueous solutions and its instability in biological fluids. These limitations can be overcome by modifying the structure of DTTC or by using appropriate solvents and delivery methods.
Future Directions
There are several future directions for research on DTTC, including the development of new derivatives with improved pharmacokinetic properties and selectivity for specific targets. DTTC has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and tuberculosis, and further research is needed to evaluate its efficacy in preclinical and clinical studies. DTTC can also be used as a tool compound for the study of specific cellular processes and pathways, and its mechanism of action can be further elucidated using biochemical and biophysical techniques.
Scientific Research Applications
DTTC has been found to have various applications in scientific research, particularly in drug discovery and development. It has been identified as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and tuberculosis. DTTC has been shown to have potent antitumor activity in vitro and in vivo, and its derivatives have been found to have improved pharmacokinetic properties and selectivity for specific targets.
properties
IUPAC Name |
S-(4,5-dihydro-1,3-thiazol-2-yl) 4-chlorobenzenecarbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS2/c11-8-3-1-7(2-4-8)9(13)15-10-12-5-6-14-10/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGMGTTYDCAFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4707140.png)
![1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4707151.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4707161.png)
![ethyl 2-[({2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4707169.png)
![N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4707171.png)
![5-methoxy-1-methyl-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B4707175.png)

![1-methyl-3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4707194.png)
![6-amino-1-(3-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4707199.png)


methanol](/img/structure/B4707217.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4707223.png)
